3,4-Diamino-1,6-dimethyl-1,2-dihydropyridin-2-one
Descripción
Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification
This compound possesses the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 grams per mole. The compound is identified by the Chemical Abstracts Service registry number 4967-08-2, establishing its unique chemical identity within comprehensive databases. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name reflects the dihydropyridine core structure with specific positional substitutions that define its chemical character.
The structural analysis reveals a six-membered heterocyclic ring containing one nitrogen atom, with the dihydro designation indicating the presence of two additional hydrogen atoms compared to the fully aromatic pyridine analogue. The amino groups occupy adjacent positions 3 and 4, creating a vicinal diamine arrangement that significantly influences the compound's reactivity and biological properties. The methyl substituents at positions 1 and 6 provide steric and electronic modifications that affect both the compound's physical properties and its interactions with biological targets.
Table 1: Molecular Descriptors of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₁N₃O | |
| Molecular Weight | 153.18 g/mol | |
| Chemical Abstracts Service Number | 4967-08-2 | |
| Purity Specification | ≥95% |
The International Union of Pure and Applied Chemistry classification places this compound within the broader category of heterocyclic organic compounds, specifically as a substituted dihydropyridine derivative. The presence of multiple functional groups, including the carbonyl oxygen at position 2 and the amino substituents, creates a polyfunctional molecule with diverse chemical reactivity patterns. This classification system enables systematic categorization and facilitates database searches for related compounds and synthetic methodologies.
Historical Context of Dihydropyridine Derivatives in Medicinal Chemistry
The historical development of dihydropyridine derivatives in medicinal chemistry traces back to the late 19th century with foundational synthetic methodologies that established these compounds as valuable pharmaceutical scaffolds. The Hantzsch synthesis, first reported in 1882, provided a reliable multicomponent approach for accessing dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates through the condensation of aldehydes, β-ketoesters, and ammonium hydroxide in ethanol. This pioneering work established the fundamental synthetic framework that would later be adapted and modified to access diverse dihydropyridine structures, including amino-substituted derivatives like this compound.
The evolution of dihydropyridine chemistry gained significant momentum in the 20th century when these compounds were recognized for their calcium channel blocking properties. 1,4-Dihydropyridines were introduced for the treatment of coronary diseases, leading to extensive medicinal chemistry efforts to decorate the dihydropyridine nucleus and achieve diverse activities at multiple biological targets. The scaffold demonstrated remarkable versatility, with modifications yielding compounds active against various receptors, channels, and enzymes beyond the initial calcium channel applications.
The pharmaceutical significance of dihydropyridine derivatives expanded through systematic structure-activity relationship studies that revealed the importance of specific substitution patterns. Research efforts focused on understanding how different functional groups, including amino substituents, influenced biological activity and selectivity profiles. The development of amino-substituted dihydropyridines, such as this compound, represents a continuation of this historical trajectory, seeking to exploit the inherent pharmacological potential of the dihydropyridine core while introducing new functionalities that may confer distinct biological properties.
Table 2: Historical Milestones in Dihydropyridine Medicinal Chemistry
Structural Relationship to Hantzsch Esters and Biginelli Reaction Products
The structural architecture of this compound demonstrates clear relationships to both Hantzsch esters and Biginelli reaction products, reflecting the interconnected nature of these important heterocyclic synthetic methodologies. Hantzsch esters, formally designated as 1,4-dihydropyridine dicarboxylates, represent a fundamental class of compounds accessed through the condensation of aldehydes with β-ketoesters and nitrogen sources. While this compound differs in its substitution pattern and lacks the characteristic ester functionalities, it shares the essential dihydropyridine core structure that defines this chemical class.
The synthetic accessibility of this compound through multicomponent reactions demonstrates clear mechanistic parallels to established Hantzsch and Biginelli methodologies. These reactions typically involve nucleophilic addition processes, cyclization steps, and subsequent condensation reactions that generate the heterocyclic framework. The presence of amino groups at positions 3 and 4 in the target compound suggests synthetic approaches that may incorporate amine nucleophiles or utilize post-cyclization functionalization strategies to install these substituents.
Biginelli reaction products, specifically 3,4-dihydropyrimidin-2(1H)-ones, share structural similarities with this compound in terms of their heterocyclic nature and carbonyl functionality. The Biginelli reaction, originally developed by Pietro Biginelli in 1891, creates dihydropyrimidinones through the condensation of ethyl acetoacetate, aryl aldehydes, and urea under acidic conditions. While the ring systems differ between pyridine and pyrimidine derivatives, both compound classes exhibit similar synthetic strategies and pharmacological relevance.
Table 3: Structural Comparison of Related Heterocyclic Compounds
The mechanistic relationships between these synthetic approaches highlight the versatility of multicomponent reactions in accessing diverse nitrogen-containing heterocycles. Research has demonstrated that variations in reactants, catalysts, and reaction conditions can direct these transformations toward different heterocyclic products while maintaining common mechanistic elements. The synthesis of this compound can be achieved through adaptations of these established methodologies, particularly those involving Hantzsch-type condensations with appropriate amino-containing precursors.
Contemporary synthetic strategies for accessing amino-substituted dihydropyridines often employ modified Hantzsch conditions or utilize post-synthetic functionalization approaches to introduce amino groups at specific positions. The structural relationship between this compound and classical Hantzsch esters underscores the continued relevance of these historical synthetic methodologies in modern medicinal chemistry applications. These connections facilitate the development of new synthetic routes and provide insights into potential biological activities based on structural analogies with established pharmaceutical agents.
Propiedades
IUPAC Name |
3,4-diamino-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-3-5(8)6(9)7(11)10(4)2/h3H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFGEPVDWFHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of amino groups can be achieved through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors. The process would include steps like purification through recrystallization or chromatography to ensure high purity of the final product. The reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Condensation Reactions with Carbonyl Compounds
The 3,4-diamino groups participate in nucleophilic condensations with carbonyl reagents:
-
Aldehydes/Ketones : Forms Schiff bases under mild acidic conditions. For example, with aromatic aldehydes (e.g., benzaldehyde), imine intermediates cyclize into fused heterocycles like triazolo[1,5-a]pyridines .
-
β-Ketoesters : Reacts with ethyl acetoacetate to yield pyrido[1,2-b] triazepine derivatives via Knoevenagel adducts and Michael addition .
Key Reaction Conditions :
| Reagent | Product Class | Catalyst/Solvent | Yield | Source |
|---|---|---|---|---|
| Aromatic aldehyde | Triazolo[1,5-a]pyridines | Ethanol, HCl | 65–78% | |
| Ethyl acetoacetate | Pyrido-triazepines | Perchloric acid, EtOH | ~70% |
Multi-Component Reactions (MCRs)
The compound’s amino and carbonyl groups facilitate MCRs for complex heterocycles:
-
Hantzsch-like Synthesis : With diketones and aldehydes, forms 1,4-dihydropyridines under solvent-free conditions using biocompatible catalysts (e.g., CMC-g-poly(AA-co-AMPS)/Fe₃O₄) .
-
Ultrasonication-Assisted MCRs : Accelerates reactions with malononitrile and ketones, yielding pyridine-2(1H)-ones in >90% yields with DMAP catalysis .
Optimized Parameters :
Cyclization with Nitriles and Electrophiles
The 3,4-diamino groups enable cyclocondensation:
-
Tetrazepine Formation : Reacts with nitriles (e.g., cyanogen bromide) to form pyrido-annelated tetrazines or triazepines .
-
Triazole Synthesis : With hydrazides (e.g., N′-ethoxymethylenebenzohydrazide), forms triazolo[1,5-a]pyridines .
Spectral Evidence :
-
IR: Loss of NH₂ vibrations (3320–3450 cm⁻¹), appearance of C≡N (1630 cm⁻¹) .
-
¹H NMR: Methyl signals at δ = 2.3–2.4, NH protons at δ = 9.9 .
Functionalization of Amino Groups
The primary amines undergo alkylation/acylation:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives, altering solubility and bioactivity .
-
Alkylation : With alkyl halides (e.g., methyl iodide), generates secondary amines, influencing electronic properties .
Regioselectivity : Steric hindrance from the 1,6-dimethyl groups directs reactivity to the 3,4-amino positions .
Comparative Reactivity
| Position | Reactivity | Preferred Reagents | Product Class |
|---|---|---|---|
| 3-NH₂ | Nucleophilic | Aldehydes, nitriles | Schiff bases, tetrazines |
| 4-NH₂ | Nucleophilic | β-Ketoesters, acyl halides | Triazepines, amides |
| 2-Oxo | Electrophilic | Hydrazines, amines | Hydrazones, imines |
Biological Relevance
While not directly studied for this compound, analogs like 4,6-diamino-s-triazines show inhibitory activity against dihydrofolate reductase (DHFR), suggesting potential anticancer applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,4-Diamino-1,6-dimethyl-1,2-dihydropyridin-2-one is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibitors and receptor modulators. It can be used in assays to investigate the interaction with various biological targets.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may act as antihypertensive agents, anti-inflammatory drugs, or anticancer compounds.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of products with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-Diamino-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogs
2.1.1. 5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one This compound (CAS: 1134004-63-9) shares the same backbone as the target molecule but differs in the position of the amino group (5-amino vs. 3,4-diamino). The absence of dual amino groups reduces hydrogen-bonding capacity, likely diminishing its interaction with biological targets compared to the target compound.
2.1.2. 3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one Hydrochloride This PharmaBlock compound (CAS: 1173081-96-3) features an aminomethyl substituent at position 3 and methyl groups at 4 and 5. The hydrochloride salt enhances solubility, a property the free-base target compound may lack. The aminomethyl group could improve bioavailability, highlighting how minor structural changes impact physicochemical behavior .
Substituent Effects on Reactivity
Evidence from substituted xylylenes (Table 1, 3) in reveals that methyl groups significantly reduce dimerization rates. For example:
- 3,6-Dimethyl-1,2-xylylene (11) : Dimerization rate constant $ k = 0.015 \, \text{M}^{-1}\text{s}^{-1} $ at 24°C.
- o-Xylylene (1) : Higher reactivity ($ k = 0.11 \, \text{M}^{-1}\text{s}^{-1} $) due to unhindered positions .
The 3,4-diamino substituents may further modulate electronic density, enhancing nucleophilicity compared to methoxy or alkyl analogs.
Heterocyclic Frameworks and Pharmacological Potential
Pyrido-pyrimidinone derivatives in (e.g., 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) share structural motifs with the target compound. Key comparisons include:
- Biological Activity: Piperazinyl and diazepanyl substituents in compounds suggest affinity for CNS targets. The target’s diamino groups could mimic these interactions in tailored drug designs .
Data Tables
Table 1: Structural and Reactivity Comparison of Selected Compounds
Table 2: Electronic Effects of Substituents in Heterocycles
Actividad Biológica
Overview
3,4-Diamino-1,6-dimethyl-1,2-dihydropyridin-2-one (commonly referred to as DMDP) is a heterocyclic organic compound with the molecular formula . This compound is characterized by its unique pyridine ring structure, featuring amino groups at the 3 and 4 positions and methyl groups at the 1 and 6 positions. DMDP is part of a broader class of dihydropyridines known for their diverse biological activities and applications in medicinal chemistry.
The biological activity of DMDP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino groups facilitate hydrogen bonding with active sites on proteins, while the pyridine ring can engage in π-π interactions. These interactions modulate the activity of target proteins, leading to various biological effects. The specific pathways involved depend on the biological context and targets being investigated.
Biological Activities
DMDP has been studied for several key biological activities:
- Antihypertensive Activity : Dihydropyridine derivatives are well-known for their role as calcium channel blockers, which are effective antihypertensive agents.
- Anti-inflammatory Properties : Compounds similar to DMDP have demonstrated potential in reducing inflammation through inhibition of pro-inflammatory mediators.
- Anticancer Effects : Preliminary studies suggest that DMDP may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated the antibacterial and antifungal activities of DMDP. For example:
- Antibacterial Activity : DMDP has shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 625 to 1250 µg/mL for various derivatives tested .
- Antifungal Activity : The compound has also been tested against Candida albicans, showing promising antifungal effects comparable to established antifungal agents .
Case Study: Anticancer Activity
A study focused on the anticancer potential of DMDP derivatives highlighted their effectiveness in inhibiting the growth of breast cancer cells (MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Further mechanistic studies revealed that these compounds induce apoptosis through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of DMDP, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2,6-Diamino-3,5-dimethylpyridine | Pyridine derivative | Antibacterial activity |
| 4-Amino-1,6-dimethyl-2-oxo-1,2-dihydropyridine | Dihydropyridine | Anticancer properties |
| 3-Amino-1-methyl-1,2-dihydropyridin-2-one | Related dihydropyridine | Antihypertensive effects |
DMDP stands out due to its specific substitution pattern that enhances its reactivity and biological activity compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3,4-diamino-1,6-dimethyl-1,2-dihydropyridin-2-one, and how do reaction conditions influence yield and purity?
- The synthesis of dihydropyridin-2-one derivatives typically involves cyclocondensation or multi-step functionalization. For example, analogous compounds (e.g., 4-hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one) are synthesized via base-catalyzed cyclization of precursors like aminoketones or via solvent-mediated annulation reactions . Key parameters include solvent choice (e.g., acetonitrile for controlled kinetics ), temperature (24–45°C for optimal dimerization rates ), and catalysts (e.g., acid/base systems). Purity is enhanced by recrystallization or chromatography, with yields reported between 60–85% under optimized conditions.
Q. How can structural characterization of this compound be performed to resolve ambiguities in tautomeric forms?
- Advanced NMR (e.g., , , and - HMBC) and X-ray crystallography are critical. For example, flow NMR has been used to track dimerization kinetics in similar dihydropyridinones, identifying dominant tautomers and transient intermediates . IR spectroscopy can confirm amino and carbonyl functional groups, while mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data for dihydropyridin-2-one derivatives?
- Discrepancies often arise from variations in assay conditions or impurity profiles. For instance, impurities like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Imp. B) can skew bioactivity results . Rigorous HPLC or LC-MS purity validation (>98%) is essential . Comparative studies under standardized conditions (e.g., fixed concentrations, cell lines) are recommended. For example, dual-action antifolate triazines show mechanism-dependent activity variations, emphasizing the need for controlled enzymatic assays .
Q. How can impurity profiling and stability studies be designed for this compound in pharmaceutical research?
- Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products, while forced degradation (acid/base/oxidative stress) reveals labile functional groups . Impurity reference standards (e.g., EP-grade impurities ) enable quantification via UPLC-PDA. For dihydropyridinones, common impurities include oxidized byproducts (e.g., pyridin-2-one dimers) or alkylation side products, detectable at 0.1% levels with method sensitivity <0.05% .
Q. What computational and experimental approaches are optimal for studying the reaction mechanisms of dihydropyridin-2-one derivatives?
- DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in electrophilic substitutions, validated by kinetic isotope effects or trapping experiments . For example, dimerization kinetics of 3,6-dimethyl-1,2-xylylene analogs show Arrhenius behavior (), supporting a stepwise radical mechanism . In situ IR or Raman spectroscopy can monitor intermediate formation in real time.
Q. How do structural modifications (e.g., methylation, amino substitution) impact the physicochemical properties of dihydropyridin-2-ones?
- Systematic SAR studies reveal that 3,4-diamino groups enhance hydrogen-bonding capacity (logP reduction by 0.5–1.0 units), while methyl groups at positions 1 and 6 increase lipophilicity and metabolic stability . Solubility can be modulated via salt formation (e.g., hydrochloride salts ). Thermal analysis (DSC/TGA) shows decomposition onset at 180–220°C, correlating with methyl substitution patterns .
Methodological Tables
Table 1: Kinetic Data for Dihydropyridinone Dimerization (Adapted from )
| Temperature (°C) | Rate Constant (, s) | Half-Life () |
|---|---|---|
| 24.6 | 577 s | |
| 35.4 | 247 s | |
| 44.9 | 124 s |
Table 2: Common Impurities in Dihydropyridin-2-one Derivatives
| Impurity ID | Structure Description | CAS No. |
|---|---|---|
| Imp. B(BP) | 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo... | 62337-66-0 |
| Imp. F(EP) | 2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido... | n/a |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
